4-(Triethoxysilyl)thiazole

Description

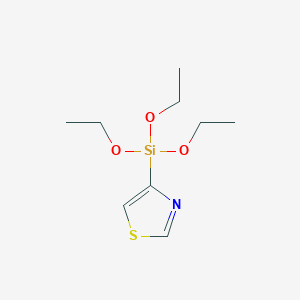

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO3SSi |

|---|---|

Molecular Weight |

247.39 g/mol |

IUPAC Name |

triethoxy(1,3-thiazol-4-yl)silane |

InChI |

InChI=1S/C9H17NO3SSi/c1-4-11-15(12-5-2,13-6-3)9-7-14-8-10-9/h7-8H,4-6H2,1-3H3 |

InChI Key |

MBNMQXNCYCHQQO-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C1=CSC=N1)(OCC)OCC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Triethoxysilyl Thiazole

Transformations of the Thiazole (B1198619) Heterocycle within Silylated Frameworks

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, possesses a unique electronic profile that governs its reaction pathways. chemicalbook.com The presence of the triethoxysilyl substituent at the 4-position further modulates this reactivity.

The thiazole ring is generally characterized as an electron-deficient system, which makes it susceptible to nucleophilic attack. chemicalbook.com The C2 position is the most electron-poor and, therefore, the primary site for attack by nucleophiles. chemicalbook.compharmaguideline.com The acidity of the proton at the C2 position is a notable feature of the thiazole ring; it can be removed by strong bases like organolithium compounds. pharmaguideline.comnih.gov This deprotonation transforms the C2 carbon into a potent nucleophile, enabling the introduction of a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides. pharmaguideline.com

Direct nucleophilic substitution on the thiazole ring typically requires a leaving group, such as a halogen. Studies on halogenated thiazoles have shown that the reactivity towards nucleophiles is position-dependent. The general order of reactivity for nucleophilic substitution is C5 > C2 > C4. sciepub.com This suggests that direct nucleophilic displacement at the C4 position, where the triethoxysilyl group is located, would be less favorable compared to other positions on the ring. The reaction of 2,5-dichlorothiazole (B2480131) with sodium methoxide, for instance, results in the substitution of the halogen at the C5 position. sciepub.com

In contrast to nucleophilic attack, electrophilic substitution reactions are directed towards the most electron-rich position of the thiazole ring. pharmaguideline.com Due to the electronic distribution, the C5 position is the most nucleophilic and, therefore, the preferred site for electrophilic attack. chemicalbook.compharmaguideline.com Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and sulfonation. pharmaguideline.comyoutube.com

The presence of the 4-(triethoxysilyl) group is expected to direct incoming electrophiles primarily to the C5 position. If the substituent at the C2 position is an electron-donating group, the attack of electrophiles at the C5 position is further facilitated. pharmaguideline.com For example, the bromination of 2-aminothiazole (B372263) occurs readily at the C5 position. youtube.com Similarly, sulfonation of 2-aminothiazole with sulfuric acid also yields the 5-sulfonic acid derivative. youtube.com

Chemical Behavior of the Triethoxysilyl Group

The triethoxysilyl group is a versatile functional handle primarily known for its ability to undergo hydrolysis and condensation, forming stable siloxane bonds. This reactivity is fundamental to its use as a coupling agent and in the formation of organic-inorganic hybrid materials.

The triethoxysilyl group reacts with water in a two-stage process: hydrolysis followed by condensation. researchgate.netresearchgate.net In the first step, the ethoxy groups (-OEt) are hydrolyzed to form silanol (B1196071) groups (-Si-OH). Subsequently, these silanol groups can condense with each other or with other hydrolyzed silane (B1218182) molecules to form stable siloxane bridges (Si-O-Si), releasing water or alcohol. researchgate.netresearchgate.net

The rates of these competing reactions are highly dependent on the reaction conditions, particularly pH. researchgate.net

Acidic Conditions (low pH): Hydrolysis is generally rapid, while the condensation of silanols is slow. researchgate.net This allows for the generation and potential isolation of the hydrolyzed silanetriol species.

Basic Conditions (high pH): The rate of condensation is significantly accelerated. researchgate.net

Neutral Conditions (neutral pH): Both hydrolysis and condensation rates are at their minimum. researchgate.net

The nature of the organic substituent on the silicon atom also influences the reaction kinetics. For aminosilanes, an increase in water content can sometimes hinder self-condensation, whereas for other silanes, it tends to favor both hydrolysis and condensation. researchgate.net Precise control over these parameters is essential for achieving desired material properties, such as the formation of well-defined oligomeric structures or extended 3D networks. researchgate.net

Below is an interactive table summarizing the key factors that influence the hydrolysis and condensation of trialkoxysilanes.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |

| Low pH (Acidic) | Increased | Decreased | Favors the formation of silanol groups. researchgate.net |

| High pH (Basic) | Increased | Significantly Increased | Promotes the formation of siloxane networks. researchgate.net |

| Neutral pH | Slowest | Slowest | Both reactions are kinetically hindered. researchgate.net |

| Water Concentration | Increases with concentration | Dependent on substrate | Stoichiometric amounts of water are required for full hydrolysis. Excess water can influence condensation. researchgate.net |

| Organic Substituent | Rate is dependent on the group's electronic and steric effects. | Rate is dependent on the group's electronic and steric effects. | The thiazole moiety's electronic properties will influence the reactivity of the silyl (B83357) group. researchgate.net |

Beyond hydrolysis and condensation, the triethoxysilyl group can serve as a precursor for further chemical modifications. While direct transformations of the silyl group on the thiazole ring are not extensively documented, the principles of silyl group chemistry suggest several possibilities. For instance, silyl groups are instrumental in various synthetic strategies. O-silylated hemiaminal intermediates can be generated and subsequently reacted with carbon nucleophiles to form α-tertiary amines, demonstrating the role of silylation in facilitating complex bond formations. nih.gov

In a broader context of functionalizing heterocyclic systems, groups attached to the ring can act as versatile tags for subsequent reactions. For example, a sulfone group on a fused thiazole system has been shown to be an effective handle for nucleophilic aromatic substitution (SNAr), metal-catalyzed couplings, and radical-based alkylations, highlighting how a functional group can unlock a wide array of derivatization pathways. nih.govresearchgate.netrsc.org The triethoxysilyl group on the thiazole ring can be envisioned as a similar anchor point, either through its conversion to a more reactive moiety or by leveraging its own reactivity to build more complex structures.

Reaction Mechanism Elucidation for Synthetic and Derivatization Pathways

The synthesis of the thiazole core of 4-(triethoxysilyl)thiazole most likely relies on established methods for thiazole ring formation, with the Hantzsch thiazole synthesis being the most prominent. youtube.comnih.gov This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. nih.gov

The mechanism for a Hantzsch-type synthesis of this compound would proceed as follows:

Nucleophilic Attack: The sulfur atom of a thioamide acts as a nucleophile, attacking the α-carbon of a 4-(triethoxysilyl)-substituted α-haloketone. This results in the formation of an intermediate through an SN2 reaction. youtube.com

Cyclization: Following a tautomerization step, the nitrogen atom of the thioamide intermediate performs a nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered hydroxythiazoline intermediate. youtube.comnih.gov

Dehydration: The final step is the elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate to yield the aromatic this compound ring. nih.gov

Mechanisms for the derivatization of the resulting silylated thiazole would follow the principles of thiazole reactivity. For example, if a halogen were introduced at the C5 position, a subsequent nucleophilic substitution reaction would likely proceed via a ring-addition mechanism, where the nucleophile attacks the carbon bearing the halogen. sciepub.com Understanding these fundamental mechanistic pathways is essential for designing rational synthetic routes to new and functionalized this compound derivatives.

Investigation of Reactivity and Stability Profiles Under Diverse Chemical Conditions

The chemical character of this compound is defined by the interplay between its two primary functional components: the triethoxysilyl group and the thiazole ring. Each site exhibits distinct reactivity, making the molecule's stability and reaction pathways highly dependent on the specific chemical environment.

Reactivity of the Triethoxysilyl Group

The triethoxysilyl (TES) moiety is the most reactive site on the molecule under many conditions, particularly in the presence of water. This group is analogous to silyl ether protecting groups and its stability is a critical factor in the handling and application of the compound.

Hydrolysis: The silicon-oxygen bonds of the triethoxysilyl group are susceptible to cleavage by hydrolysis in both acidic and basic aqueous media. The reaction proceeds through a pentacoordinated silicon intermediate. chem-station.com Under acidic conditions, the ethoxy oxygen is protonated, creating a better leaving group (ethanol) and facilitating nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic silicon center.

The initial hydrolysis products are silanols, progressing from 4-(diethoxyhydroxysilyl)thiazole to the fully hydrolyzed 4-(trihydroxysilyl)thiazole. These silanol intermediates are generally unstable.

Condensation: The silanol groups formed during hydrolysis are highly prone to undergo self-condensation reactions. This process involves the elimination of water to form stable silicon-oxygen-silicon (siloxane) bonds, leading to the formation of oligomeric and polymeric polysiloxanes. The final structure of these materials can range from linear chains to complex, cross-linked three-dimensional networks. The condensation of alkoxysilanes like tetraethoxysilane is known to initially form linear species, which then evolve into more complex cyclic and branched structures. scispace.com

The stability of silyl groups is highly dependent on steric hindrance and the reaction conditions. The triethoxysilyl group is considered relatively labile compared to bulkier silyl groups like tert-butyldiphenylsilyl (TBDPS). chem-station.comharvard.eduresearchgate.net The expected relative stability of the Si-C bond of this compound under hydrolytic conditions can be inferred from studies on analogous silyl ethers.

Table 1: Representative Stability of Silyl Ether Groups to Acidic and Basic Cleavage

This table illustrates the relative lability of different silyl groups. The triethoxysilyl (TES) group is expected to have stability comparable to the triethylsilyl ether shown below.

| Silyl Ether | Half-Life (1% HCl in 95% MeOH) | Half-Life (5% NaOH in 95% MeOH) |

| Trimethylsilyl (TMS) | < 1 min | < 1 min |

| Triethylsilyl (TES) | 14 min | 55 min |

| tert-Butyldimethylsilyl (TBS) | 140 h | 225 min |

| Triisopropylsilyl (TIPS) | > 200 h | 22 h |

| tert-Butyldiphenylsilyl (TBDPS) | 375 h | 1.4 h |

| Data adapted from studies on n-dodecanol silyl ethers. harvard.edu |

Reactivity of the Thiazole Ring

The thiazole ring is an aromatic heterocycle, and its reactivity is governed by the electronic properties of the nitrogen and sulfur atoms within the ring. pharmaguideline.com

Electrophilic and Nucleophilic Character: The thiazole ring exhibits distinct electronic regions. The C2 position is the most electron-deficient due to the inductive effects of the adjacent sulfur and nitrogen atoms. The C5 position is comparatively electron-rich, while the C4 position is nearly neutral. pharmaguideline.com The lone pair of electrons on the N3 atom makes it a basic and nucleophilic center. pharmaguideline.com The sulfur atom at position 1 can also participate in reactions, such as oxidation.

Reactions at Ring Positions:

Protonation and Alkylation: The N3 atom is readily protonated by acids or alkylated by electrophiles like alkyl halides to form thiazolium cations. pharmaguideline.com

Deprotonation: The proton at the C2 position is the most acidic on the thiazole ring. It can be removed by strong organometallic bases, such as organolithium compounds, creating a nucleophilic center at C2 that can react with various electrophiles. pharmaguideline.com

Electrophilic Substitution: Electrophilic attack on the thiazole ring, such as halogenation or sulfonation, preferentially occurs at the electron-rich C5 position. pharmaguideline.com The presence of the silyl group at C4 may exert some steric or electronic influence, but the inherent reactivity of the C5 position generally directs substitution.

Oxidation: While the thiazole ring is generally stable, the sulfur atom can be oxidized under specific conditions. However, studies comparing thiazoles to their oxazole (B20620) counterparts have shown that thiazoles possess greater stability against certain oxidative degradation pathways. nih.gov

Cycloaddition Reactions: Under specific conditions, such as energy transfer-catalyzed reactions, the aromaticity of the thiazole ring can be overcome to participate in dearomative cycloaddition reactions with alkenes, leading to complex three-dimensional structures. acs.org

Table 2: Summary of Predicted Reactivity for this compound

This table summarizes the expected reaction types at different positions of the molecule based on established principles of thiazole and organosilane chemistry.

| Position / Group | Reaction Type | Reagents / Conditions | Expected Outcome |

| Triethoxysilyl Group | Hydrolysis / Condensation | H₂O (Acid or Base catalyst) | Formation of silanols and polysiloxanes |

| N3 (Nitrogen) | Protonation / Alkylation | Acids / Alkyl Halides | Formation of thiazolium salts |

| C2 (Carbon) | Deprotonation / Lithiation | Strong Bases (e.g., n-BuLi) | Formation of a C2-lithiated intermediate |

| C5 (Carbon) | Electrophilic Substitution | Electrophiles (e.g., Br₂, H₂SO₄) | Substitution of hydrogen with an electrophile |

| S1 (Sulfur) | Oxidation | Oxidizing Agents | Formation of sulfoxides/sulfones |

| Information compiled from sources pharmaguideline.comacs.org. |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 4-(triethoxysilyl)thiazole, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments would be employed for a complete structural assignment.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the thiazole (B1198619) ring and the ethoxy groups attached to the silicon atom. The aromatic protons on the thiazole ring would likely appear as singlets or doublets in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the heterocyclic ring. chemicalbook.comwikipedia.org Specifically, the proton at the C2 position of a thiazole ring is known to resonate at a particularly low field. chemicalbook.com The ethoxy group protons would present as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, characteristic of an ethyl group spin system.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct peaks would be observed for the carbon atoms of the thiazole ring and the ethoxy groups. The thiazole ring carbons are expected to resonate in the aromatic region of the spectrum, generally between 110 and 170 ppm. nanomedicine-rj.com The carbons of the ethoxy groups would appear in the upfield region, with the -CH₂- carbon around 50-60 ppm and the -CH₃- carbon at approximately 15-20 ppm.

²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly valuable for characterizing organosilicon compounds. unige.chhuji.ac.il The chemical shift of the silicon atom in this compound is sensitive to its electronic environment. unige.ch For a triethoxysilyl group, the silicon atom is expected to exhibit a chemical shift in the range of -40 to -70 ppm. researchgate.net The precise chemical shift can provide insights into the degree of condensation or hydrolysis if any is present. researchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Thiazole-H) | 7.0 - 9.0 | Singlet/Doublet |

| ¹H (-OCH₂CH₃) | ~3.8 | Quartet |

| ¹H (-OCH₂CH₃) | ~1.2 | Triplet |

| ¹³C (Thiazole-C) | 110 - 170 | - |

| ¹³C (-OCH₂CH₃) | 50 - 60 | - |

| ¹³C (-OCH₂CH₃) | 15 - 20 | - |

| ²⁹Si | -40 to -70 | - |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₉H₁₇NO₃SSi).

Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.orgwikipedia.org Common fragmentation pathways for silyl (B83357) ethers involve the cleavage of the Si-O bond. nih.gov For this compound, characteristic fragmentation would likely involve the sequential loss of ethoxy groups (-OCH₂CH₃) or ethene (CH₂=CH₂) from the parent ion. Cleavage of the thiazole ring itself could also occur, leading to smaller fragment ions that can help to confirm the connectivity of the molecule. The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for a detailed structural elucidation. nih.gov

Table 2: Expected Key Fragmentation Ions for this compound in HRMS

| m/z (expected) | Proposed Fragment Structure |

|---|---|

| [M]+ | Intact molecular ion |

| [M - OCH₂CH₃]+ | Loss of an ethoxy group |

| [M - 2(OCH₂CH₃)]+ | Loss of two ethoxy groups |

| [M - 3(OCH₂CH₃)]+ | Loss of three ethoxy groups |

| Thiazole ring fragments | Various smaller ions from ring cleavage |

Note: The specific fragmentation pattern can be influenced by the ionization method used.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. researchgate.netnist.gov Strong bands corresponding to the Si-O-C stretching vibrations would be prominent in the region of 1000-1100 cm⁻¹. The C-H stretching vibrations of the ethyl groups would appear around 2850-3000 cm⁻¹. Vibrations associated with the thiazole ring, including C=C and C=N stretching, would be observed in the 1400-1600 cm⁻¹ region. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. nih.govspectroscopyonline.com The Si-O-Si symmetric stretching, if any oligomerization has occurred, would give a strong Raman band around 400-600 cm⁻¹. nih.gov The aromatic C-H stretching of the thiazole ring would also be visible. Due to its non-polar nature, the C-S bond within the thiazole ring may give a more prominent signal in the Raman spectrum compared to the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H (alkyl) stretch | 2850-3000 | 2850-3000 |

| C=N (thiazole) stretch | 1500-1600 | 1500-1600 |

| C=C (thiazole) stretch | 1400-1500 | 1400-1500 |

| Si-O-C stretch | 1000-1100 | 1000-1100 |

| C-S (thiazole) stretch | 600-800 | 600-800 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

X-ray Diffraction Analysis for Crystalline Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction would unequivocally confirm its molecular structure. researchgate.netresearchgate.net

The resulting crystal structure would detail the geometry of the thiazole ring and the tetrahedral arrangement around the silicon atom. nanomedicine-rj.com It would also provide insights into the packing of the molecules in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonding or π-π stacking involving the thiazole rings. nih.gov While a crystal structure for this compound is not publicly available, analysis of related thiazole derivatives suggests that the thiazole ring would be planar. nanomedicine-rj.com

Table 4: Potential Crystallographic Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths | Precise distances between atoms (e.g., Si-O, C-N, C-S) |

| Bond Angles | Angles between bonded atoms (e.g., O-Si-O, angles in the thiazole ring) |

| Intermolecular Interactions | Presence of hydrogen bonds, van der Waals forces, etc. |

Note: This table represents the type of data that would be obtained from an X-ray diffraction experiment.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. By calculating the electron density, DFT methods can predict a wide range of molecular properties. For 4-(triethoxysilyl)thiazole, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be the first step in its theoretical characterization. These calculations would provide optimized molecular geometry, bond lengths, and bond angles.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For this compound, FMO analysis would identify the most probable sites for electrophilic and nucleophilic attack. The thiazole (B1198619) ring itself contains both electron-rich (sulfur and nitrogen atoms) and electron-deficient regions, and the triethoxysilyl group would also influence the electronic distribution.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table presents typical values for a thiazole derivative and is for illustrative purposes only, as specific data for this compound is not available.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, providing a clear indication of its reactive sites. The map is colored to show different electrostatic potential values, with red typically indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, highlighting them as potential sites for interaction with electrophiles. The silicon atom, being less electronegative than the oxygen atoms it is bonded to, would likely exhibit a positive potential, making it a potential site for nucleophilic interaction.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition state. By calculating the potential energy surface, researchers can determine the most favorable reaction pathway and the activation energy required for the reaction to occur. For this compound, this could involve modeling its hydrolysis and condensation reactions, which are characteristic of alkoxysilanes, or its participation in reactions involving the thiazole ring. Identifying the transition state structures would provide crucial insights into the reaction mechanism.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of new compounds. By calculating the magnetic shielding tensors and vibrational frequencies, it is possible to predict the ¹H and ¹³C NMR chemical shifts and the infrared (IR) absorption frequencies. These predicted spectra can be compared with experimental data to confirm the structure of this compound.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Thiazole Derivative

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (thiazole proton, ppm) | 7.5 | 7.4 |

| ¹³C NMR (thiazole carbon, ppm) | 150 | 149 |

| IR (C=N stretch, cm⁻¹) | 1620 | 1615 |

Note: This table presents typical values for a thiazole derivative and is for illustrative purposes only, as specific data for this compound is not available.

Applications in Materials Science and Polymer Chemistry

Design and Synthesis of Hybrid Organic-Inorganic Materials Utilizing Silylated Thiazoles

The synthesis of these hybrid materials often involves the co-condensation of the silylated thiazole (B1198619) with other metal alkoxides, such as tetraethoxysilane (TEOS) or zirconium n-propanoxide. internationaljournalssrg.org This process leads to the formation of a three-dimensional network where the organic thiazole units are uniformly distributed within the inorganic matrix. The resulting materials exhibit a unique combination of properties, such as the thermal stability and mechanical strength of the inorganic component and the functional versatility of the organic thiazole moiety.

For instance, research has demonstrated the synthesis of novel zirconia/silica (B1680970)/thiazole azo dye hybrid materials via a sol-gel process. internationaljournalssrg.org In this work, thiazole azo dyes were processed through a hydrolysis-condensation reaction with vinyltriethoxysilane (B1683064) (VTES), zirconium n-propanoxide, and TEOS. internationaljournalssrg.org The structural analysis of these hybrids confirmed the successful incorporation of the thiazole-containing organic dye into the inorganic oxide network. internationaljournalssrg.org

Role as Precursors for Sol-Gel Processes and Highly Organized Siloxane Networks

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, particularly metal oxides, from a chemical solution (sol) that acts as a precursor for an integrated network (gel). mdpi.comresearchgate.net 4-(Triethoxysilyl)thiazole serves as an ideal precursor in sol-gel chemistry due to the reactivity of its triethoxysilyl group. nih.gov

The process begins with the hydrolysis of the triethoxysilyl groups in the presence of water and a catalyst (acid or base) to form silanol (B1196071) groups (Si-OH). These silanol groups then undergo condensation reactions with other silanol groups or unhydrolyzed ethoxy groups to form siloxane (Si-O-Si) bridges. nih.gov This polycondensation process leads to the formation of a highly cross-linked, three-dimensional siloxane network, effectively a gel. nih.gov The rate of these reactions and the final structure of the gel can be controlled by parameters such as pH, temperature, and the nature of the catalyst and solvent. nih.gov

The incorporation of the thiazole moiety within the siloxane network allows for the creation of highly organized structures. The specific interactions of the thiazole rings, such as π-π stacking, can influence the self-assembly of the network, leading to materials with tailored porosity and functionality. researchgate.net The ability to precisely control the structure at the molecular level makes silylated thiazoles valuable for creating advanced materials with specific applications. researchgate.net

Table 1: Common Precursors in Sol-Gel Processes

| Precursor Type | Examples | Resulting Oxide | Key Properties of Precursor |

| Silicon Alkoxides | Tetraethoxysilane (TEOS), Tetramethyl orthosilicate (B98303) (TMOS) | Silica (SiO₂) | Forms stable, porous silica networks. nih.gov |

| Titanium Alkoxides | Titanium (IV) isopropoxide (TIP), Tetrabutylorthotitanate (TBOT) | Titania (TiO₂) | Used for photocatalytic and optical applications. mdpi.com |

| Zirconium Alkoxides | Zirconium n-propanoxide | Zirconia (ZrO₂) | Provides high thermal and chemical stability. internationaljournalssrg.org |

| Functional Organosilanes | This compound , Vinyltriethoxysilane (VTES) | Functionalized Silica | Introduces organic functionality into the inorganic network. mdpi.cominternationaljournalssrg.org |

Integration into Functional Polymers and Copolymers

The incorporation of this compound into polymer chains can be achieved through various polymerization techniques. The thiazole ring can be functionalized to participate in polymerization reactions, or the triethoxysilyl group can be used to graft the thiazole unit onto an existing polymer backbone. This integration leads to the development of functional polymers and copolymers with enhanced properties.

One approach involves the synthesis of silyl-modified polymers, where the triethoxysilyl group acts as a reactive site for cross-linking. nih.gov Upon exposure to moisture, the triethoxysilyl groups hydrolyze and condense to form a cross-linked network, improving the mechanical and thermal properties of the polymer. nih.gov

Furthermore, the thiazole moiety itself can impart specific functionalities to the polymer. Thiazole-containing polymers have been investigated for a range of applications due to the unique electronic and biological properties associated with the thiazole ring. nih.govnih.gov For example, the incorporation of thiazole units can enhance the thermal stability, conductivity, and optical properties of the resulting polymer.

Potential in Advanced Optical and Electronic Materials (General Thiazole Scaffolds)

While specific research on the optical and electronic applications of this compound is emerging, the broader class of thiazole-containing materials shows significant promise in advanced optical and electronic devices. The thiazole ring is an electron-rich heterocyclic compound with significant π-electron delocalization, contributing to its aromatic character. wikipedia.org This electronic structure is the basis for its interesting photophysical properties. researchgate.net

Thiazole derivatives have been explored as fluorescent materials and are considered promising for applications in organic light-emitting diodes (OLEDs). researchgate.net The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of thiazole-based compounds by modifying their chemical structure allows for the design of materials with specific emission colors and efficiencies. researchgate.net

Moreover, the thiazole scaffold is a key component in chromogenic materials, which can reversibly change their optical properties in response to external stimuli such as light (photochromism) or heat (thermochromism). charlotte.edu The rigid and planar architecture of fused thiazole rings, as seen in thiazolo[5,4-d]thiazole (B1587360) (TTz), provides extended π-conjugation, making them suitable for high-efficiency chromogenic systems. charlotte.edursc.org The use of thiazole rings has also been shown to enhance the second-order nonlinear optical (NLO) susceptibilities of molecules, which is crucial for applications in optical data storage and telecommunications. acs.org

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Scalable and Sustainable Synthetic Methodologies

While classic methods for thiazole (B1198619) synthesis, such as the Hantzsch synthesis, are well-established, future efforts will likely concentrate on developing more scalable and environmentally benign routes to 4-(Triethoxysilyl)thiazole and its derivatives. youtube.com Traditional syntheses often require multiple steps and may utilize hazardous reagents or solvents. uotechnology.edu.iq The drive towards green chemistry is pushing for the adoption of more efficient and sustainable practices. thsci.comnih.gov

Future synthetic strategies are envisioned to include:

One-Pot Multicomponent Reactions: These reactions, which combine three or more reactants in a single step, offer a highly efficient route to complex molecules. nih.gov A potential one-pot synthesis for this compound could involve the condensation of a silylated α-haloketone with a thioamide source.

Green Catalysis: The use of reusable and non-toxic catalysts is a cornerstone of sustainable chemistry. Research into novel catalytic systems, such as magnetic nanoparticles or biocatalysts like chitosan (B1678972), could lead to high-yield syntheses under mild conditions. nih.govresearchgate.net For instance, a recyclable NiFe₂O₄ nanoparticle catalyst has been successfully used for creating other thiazole scaffolds. nih.gov

Energy-Efficient Synthesis: Techniques like microwave irradiation and ultrasound synthesis are known to accelerate reaction rates, reduce energy consumption, and often improve product yields. uotechnology.edu.iqresearchgate.net Applying these methods to the synthesis of silyl-thiazoles could significantly enhance process efficiency.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to improved safety, consistency, and scalability, which is particularly important for potentially exothermic reactions. nih.gov

| Methodology | Potential Advantages | Key Research Focus | Relevant Findings for Thiazoles |

|---|---|---|---|

| One-Pot Multicomponent Synthesis | High atom economy, reduced waste, simplified purification | Development of novel reaction cascades for direct silylation and cyclization. | Facile, green strategies have been employed to fabricate novel thiazole scaffolds. nih.gov |

| Reusable Catalysis (e.g., Nanoparticles) | Catalyst recovery and reuse, reduced environmental impact | Designing catalysts that are active for both C-S/C-N bond formation and stable in the presence of organosilanes. | NiFe₂O₄ nanoparticles have been used as a reusable catalyst for thiazole synthesis. nih.gov |

| Biocatalysis (e.g., Chitosan-based) | Biodegradable, renewable source, mild reaction conditions | Modifying biocatalysts to enhance their activity and stability for organometallic substrates. | Cross-linked chitosan hydrogels have served as eco-friendly biocatalysts for thiazole synthesis. researchgate.net |

| Continuous Flow Manufacturing | Enhanced safety, scalability, process control, and integration | Optimizing reactor design and reaction conditions for the continuous production of organosilane-functionalized heterocycles. | Continuous flow processes have been developed for the safe and scalable synthesis of various drug intermediates. nih.gov |

Exploration of Unprecedented Reactivity Patterns and Derivatization Strategies

The dual functionality of this compound presents a rich landscape for chemical modification. Future research will likely focus on selectively targeting either the thiazole ring or the triethoxysilyl group to generate a diverse library of new compounds.

Thiazole Ring Functionalization: The thiazole ring has distinct reactive sites. The C2 position is known to be susceptible to deprotonation by strong bases, creating a nucleophilic center for the introduction of various electrophiles. pharmaguideline.com Conversely, electrophilic substitution reactions like halogenation or sulfonation typically occur at the C5 position. pharmaguideline.com Furthermore, modern cross-coupling reactions, such as Suzuki or Stille couplings, could be employed to attach aryl or other functional groups to a pre-halogenated silyl-thiazole core, a technique used for other dihalooxazoles. nih.gov

Triethoxysilyl Group Reactivity: The primary reaction of the triethoxysilyl group is hydrolysis and subsequent condensation. bohrium.com This process involves the stepwise conversion of ethoxy groups to silanol (B1196071) (Si-OH) groups, which then condense to form stable siloxane (Si-O-Si) bonds. scispace.comunm.edu Controlling the extent of this reaction is crucial for material fabrication. Future work could explore the partial hydrolysis to create reactive silanol intermediates that can be further functionalized or the co-condensation with other organosilanes to create hybrid materials.

A key challenge and area for future exploration is the development of orthogonal protection-deprotection strategies that allow for the selective modification of one functional group while the other remains intact.

| Reactive Site | Type of Reaction | Potential Reagents/Conditions | Resulting Derivative/Functionality |

|---|---|---|---|

| Thiazole C2-H | Deprotonation/Electrophilic Quench | 1. Organolithium (e.g., n-BuLi) 2. Aldehydes, Ketones, Alkyl Halides | Introduction of alkyl, acyl, or other functional groups at the C2 position. pharmaguideline.com |

| Thiazole C5-H | Electrophilic Aromatic Substitution | Br₂, NBS, SO₃ | Halogenation or sulfonation at the C5 position. pharmaguideline.com |

| Thiazole C-X (X=Halogen) | Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Organostannanes (Stille) | Formation of C-C bonds to introduce aryl or vinyl groups. nih.govrsc.org |

| Si-OEt | Hydrolysis and Condensation (Sol-Gel) | Water, Acid/Base Catalyst | Formation of silanols (Si-OH) and polysiloxane networks (Si-O-Si). bohrium.comunm.edu |

| Si-OEt | Co-condensation | Other R'-Si(OR)₃ | Creation of hybrid materials with mixed organic functionalities. osti.gov |

Advanced Materials Design and Fabrication with Tunable Properties

The ability of this compound to act as a molecular linker between organic and inorganic domains makes it a prime candidate for the creation of advanced hybrid materials. The triethoxysilyl group can form a robust inorganic silica (B1680970) network through sol-gel processing, while the thiazole moiety can impart specific functionalities. osti.govmdpi.com

Future research in this area is expected to focus on:

Functional Coatings: By undergoing hydrolysis and condensation, this compound can be covalently grafted onto surfaces or form thin films. researchgate.net The thiazole ring, a component in some corrosion inhibitors and biocompatible polymers, could be used to design surfaces with tailored properties like corrosion resistance, anti-fouling capabilities, or enhanced biocompatibility. rsc.org For example, organoalkoxysilanes have been used to create hard, antifouling coatings. rsc.org

Hybrid Polymers and Gels: Co-polymerizing this compound with other silane (B1218182) precursors can lead to the formation of polysilsesquioxane gels and polymers with tunable mechanical, thermal, and optical properties. osti.gov The thiazole unit can be used to influence the electronic properties of the material, potentially leading to applications in organic electronics. Thiazole-containing polymers have been explored for their use in electronic devices. rsc.org

Surface Modification of Nanoparticles: The triethoxysilyl group can be used to anchor the molecule onto the surface of nanoparticles (e.g., silica, titania, gold), functionalizing them with the electronic and coordination properties of the thiazole ring. This could lead to new developments in catalysis, sensing, and biomedical imaging.

| Material Type | Role of Triethoxysilyl Group | Role of Thiazole Moiety | Potential Tunable Property/Application |

|---|---|---|---|

| Functional Surface Coatings | Covalent surface binding, formation of a durable silica layer | Corrosion inhibition, antifouling properties, biocompatibility | Marine coatings, medical implants, protective films. rsc.org |

| Hybrid Organic-Inorganic Polymers | Forms cross-linked polysiloxane backbone | Introduces charge transport or photoluminescent properties | Materials for organic electronics (e.g., OFETs, OLEDs). rsc.org |

| Functionalized Nanomaterials | Grafting to nanoparticle surfaces (e.g., SiO₂) | Acts as a ligand for metal ions or a site for further organic reactions | Heterogeneous catalysts, targeted drug delivery, sensors. |

| Sol-Gel Derived Sensors | Forms a porous and stable inorganic matrix | Provides a specific binding site for analytes (e.g., metal ions) | Fluorometric or colorimetric sensors for environmental or industrial monitoring. mdpi.com |

Integration with Emerging Technologies in Chemical Manufacturing and Functional Systems

The unique properties of this compound make it suitable for integration with a range of emerging technologies, which could accelerate its development and application.

Automated Synthesis and High-Throughput Screening: Robotic platforms for automated synthesis could be used to rapidly explore the derivatization strategies outlined in section 7.2. By systematically varying reactants and conditions, vast libraries of this compound derivatives could be generated and screened for desired properties, significantly accelerating the discovery of new functional molecules.

Continuous Manufacturing: As mentioned, continuous flow chemistry represents a paradigm shift in chemical production. nih.gov For this compound, this could mean safer, more efficient, and scalable synthesis. Furthermore, in-line purification and analysis tools could be integrated into a flow system to provide real-time quality control, moving towards a more autonomous and efficient manufacturing process.

Advanced Functional Systems: The self-assembly properties of the silane group, combined with the electronic character of the thiazole ring, could be harnessed in the fabrication of micro- and nano-scale functional systems. This includes the development of chemiresistive sensors where the binding of an analyte to the thiazole ring alters the electronic properties of a self-assembled monolayer. In the realm of organic electronics, the precise deposition of such molecules using techniques like ink-jet printing could lead to the fabrication of flexible and transparent electronic devices. The development of thiazole-based polymers for electronic applications is an active area of research. rsc.org

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(Triethoxysilyl)thiazole, and what parameters critically influence reaction yield?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions to introduce the triethoxysilyl group to the thiazole ring. Key parameters include:

- Solvent choice : Anhydrous solvents like DMF or THF prevent hydrolysis of the triethoxysilyl group.

- Temperature control : Reactions are often conducted at 40–80°C to balance reactivity and stability.

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling reactions. Evidence from analogous thiazole-triazole syntheses (e.g., using Suzuki-Miyaura coupling) highlights the need for inert conditions and precise stoichiometry to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

- NMR spectroscopy : ¹H and ¹³C NMR confirm thiazole ring substitution patterns, while ²⁹Si NMR verifies triethoxysilyl connectivity.

- IR spectroscopy : Identifies Si-O-C stretches (1050–1150 cm⁻¹) and thiazole C=N vibrations (~1640 cm⁻¹).

- Mass spectrometry : Validates molecular weight and fragmentation patterns. demonstrates rigorous characterization of thiazole derivatives, with spectral data cross-verified against computational models .

Q. What are the documented biological activities of structurally similar thiazole derivatives, and how might these inform research on this compound?

Thiazole derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory properties. For example:

- Antiparasitic activity : 4-(4-Chlorophenyl)thiazoles show leishmanicidal effects via in silico and in vitro studies .

- Enzyme inhibition : Thiazole-triazole hybrids in were designed for targeted bioactivity, suggesting this compound could be screened against similar targets using molecular docking and enzymatic assays .

Advanced Questions

Q. How should researchers resolve contradictions between experimental and theoretical elemental analysis data for this compound derivatives?

Discrepancies often arise from impurities or residual solvents. Strategies include:

- Repetition under optimized conditions : Ensure complete combustion and dryness.

- High-resolution mass spectrometry (HRMS) : Provides precise mass validation.

- Thermogravimetric analysis (TGA) : Detects solvent residues. resolved such issues by comparing experimental carbon/hydrogen percentages with calculated values, adjusting for hygroscopicity or oxidation artifacts .

Q. What strategies mitigate side reactions during functionalization of the thiazole ring in this compound?

- Protection of the triethoxysilyl group : Trimethylsilyl chloride prevents Si-O cleavage during modifications.

- Selective catalysts : CuI for azide-alkyne cycloaddition minimizes competing pathways.

- Low-temperature reactions : Reduce undesired reactivity. employed protective strategies during multi-step syntheses of triazole-thiazole hybrids, ensuring regioselectivity .

Q. How can computational modeling guide the optimization of this compound’s physicochemical properties for targeted drug delivery?

- Density Functional Theory (DFT) : Predicts electron distribution and reactive sites to enhance solubility or stability.

- Molecular dynamics simulations : Assess membrane permeability and biodistribution. utilized docking studies to validate chromenone-thiazole interactions, a method applicable to triethoxysilyl derivatives for predicting target binding .

Q. What experimental designs are recommended for evaluating the hydrolytic stability of the triethoxysilyl group in aqueous or biological environments?

- pH-dependent stability assays : Monitor degradation via HPLC or NMR under varying pH (3–10).

- Kinetic studies : Track hydrolysis rates using ²⁹Si NMR or mass loss analysis. While direct evidence is limited, analogous studies on silyl ethers in emphasize controlled conditions to prevent premature hydrolysis during therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.